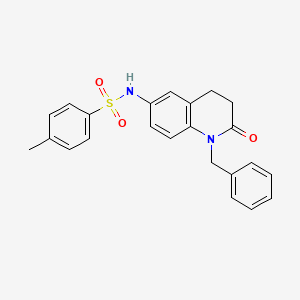

5-Naphthalen-1-ylpentan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

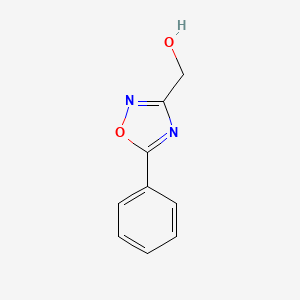

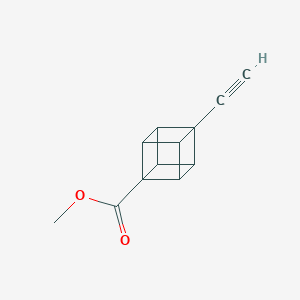

“5-Naphthalen-1-ylpentan-1-amine;hydrochloride” is a chemical compound that has not been widely studied. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with the formula C10H8 . Naphthalene is the most abundant single component of coal tar . The compound “5-Naphthalen-1-ylpentan-1-amine;hydrochloride” likely contains a naphthalene group attached to a pentylamine group, with a hydrochloride group for increased solubility .

Aplicaciones Científicas De Investigación

Neurochemical Activity

5-Naphthalen-1-ylpentan-1-amine; hydrochloride has been studied for its interaction with human receptors, particularly as an inhibitor of monoamine uptake. One study found that substances including 1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one hydrochloride, a similar compound, were potent inhibitors of dopamine, norepinephrine, and serotonin transporters. This indicates potential neurochemical significance (Iversen et al., 2013).

Flame Retardancy and Epoxy Resins

In another application, derivatives of 5-amino-naphthalene-1-yl, a related compound, have been synthesized and used as reactive flame retardants and curing agents for epoxy resins. These substances significantly improved the flame retardancy and thermal properties of epoxy thermosets (Agrawal & Narula, 2014).

Conductive Polymer Research

Poly(5-amino-l-naphthol), a related conducting polymer obtained by electropolymerization, has been examined for its redox properties. This research sheds light on the potential use of similar naphthalene derivatives in developing new conducting polymers (Mostefai et al., 1996).

Photoluminescence and FRET Studies

Naphthalene derivatives, including those structurally related to 5-Naphthalen-1-ylpentan-1-amine; hydrochloride, have been used in the synthesis of highly colored and photoluminescent dyes. These dyes show potential for applications such as fluorescent labeling of biomacromolecules and light-harvesting in supramolecular assemblies (Würthner et al., 2002).

Applications in Organic Electronics

A study on a derivative of 5-naphthylenediamine demonstrated its utility in organic blue light-emitting materials. This indicates the relevance of such naphthalene derivatives in the field of organic electronics and light-emitting diodes (Qiu et al., 2002).

Propiedades

IUPAC Name |

5-naphthalen-1-ylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N.ClH/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14;/h3-4,6,8-11H,1-2,5,7,12,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUPEVFNHKCSOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Naphthalen-1-ylpentan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)